Detajmium bitartrate

Antiarrhythmic efficacy Ventricular extrasystoles Intraindividual crossover comparison

Detajmium bitartrate is the quaternary ammonium ajmaline derivative with exceptionally slow use-dependent sodium channel block (Vmax recovery τ=348 s), producing progressive, non-waning QRS broadening during sustained tachycardia—a kinetic profile unmatched by ajmaline or propafenone. Clinically validated at half the oral dose of ajmaline with superior bioavailability. Essential for ventricular tachycardia models requiring stable conduction slowing, and ideal as an HPLC reference standard for Class I antiarrhythmic quantification. ≥98% purity; for research use only.

Molecular Formula C31H47N3O9
Molecular Weight 605.73
CAS No. 33774-52-6
Cat. No. B607072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDetajmium bitartrate
CAS33774-52-6
SynonymsDetajmium bitartrate;  Tachmalcor
Molecular FormulaC31H47N3O9
Molecular Weight605.73
Structural Identifiers
SMILESCC[C@@H]1[C@H]([N@@+]2([C@H]3C[C@]45[C@@H]([C@H]3[C@@H]1C[C@H]2[C@@H]4N(c6c5cccc6)C)O)CC(CN(CC)CC)O)O.O[C@@H](C(O)=O)[C@H](C([O-])=O)O
InChIInChI=1S/C27H42N3O3.C4H6O6/c1-5-17-18-12-21-24-27(19-10-8-9-11-20(19)28(24)4)13-22(23(18)25(27)32)30(21,26(17)33)15-16(31)14-29(6-2)7-3;5-1(3(7)8)2(6)4(9)10/h8-11,16-18,21-26,31-33H,5-7,12-15H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t16?,17-,18+,21-,22-,23-,24-,25+,26+,27+,30-;1-,2-/m01/s1
InChIKeyNXAWWUAMFJNVMF-FBEBRPNISA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Detajmium Bitartrate (CAS 33774-52-6): Compound Identity and Comparator Landscape for Procurement Decisions


Detajmium bitartrate (INN; proprietary name Tachmalcor) is a semi-synthetic quaternary ammonium derivative of the Rauwolfia alkaloid ajmaline, classified electrophysiologically as a Class I/C (or IA/IC) sodium-channel-blocking antiarrhythmic agent [1][2]. Its molecular formula as the anhydrous bitartrate salt is C₃₁H₄₇N₃O₉ (MW 605.7 g/mol), with the hydrate form (CAS 53862-81-0) incorporating one water molecule [3]. The compound is a mixture of four stereoisomers differing in configuration at C-21 and at the hydroxyl-bearing carbon of the N-diethylamino side chain [4]. Historically developed and marketed in Germany as Tachmalcor, detajmium bitartrate was specifically designed to improve upon the oral efficacy and bioavailability limitations of its parent compound ajmaline through quaternization and side-chain modification [1][5]. The closest structural and pharmacological comparators include ajmaline (the parent alkaloid), prajmalium bitartrate (N-propylajmaline), and other Class I/C agents such as propafenone and flecainide [1][6].

Why Generic Substitution Fails for Detajmium Bitartrate: Pharmacodynamic and Physicochemical Distinctiveness Within the Ajmaline-Derivative Class


In-class compounds within the ajmaline-derivative family and broader Class I antiarrhythmics cannot be simply interchanged due to profound differences in their use-dependent sodium channel blocking kinetics, rate-dependent ventricular conduction profiles, and clinical efficacy at comparable doses. Detajmium bitartrate carries a diethylamino-hydroxypropyl quaternary ammonium side chain absent in ajmaline, yielding a permanently charged species with altered membrane partitioning, distinct oral bioavailability, and—most critically—an extraordinarily slow recovery from use-dependent sodium channel block (τ = 348.16 ± 57.43 s for Vmax recovery) that exceeds the recovery kinetics of most known Class I agents [1][2]. This kinetic signature confers a progressive, non-transient rate-dependent QRS broadening pattern that contrasts sharply with the transient, self-limiting conduction effects of propafenone, and underlies the clinical observation of superior antiarrhythmic efficacy at half the comparative dose of ajmaline in intraindividual crossover studies [2][3]. Substituting detajmium bitartrate with ajmaline, prajmalium, or propafenone thus risks both underdosing (loss of efficacy) and overdosing (exaggerated conduction slowing), as the dose-response and time-course relationships are non-interchangeable across this compound class [1][3].

Detajmium Bitartrate: Quantified Differentiation Evidence for Scientific Selection and Procurement


Clinical Antiarrhythmic Efficacy: Intraindividual Dose Comparison of Detajmium Bitartrate Versus Ajmaline in Ventricular Extrasystoles

In a prospective clinical study of 31 inpatients with sustained ventricular extrasystoles, 14 patients underwent an intraindividual crossover comparison between oral detajmium bitartrate (Tachmalcor) and oral ajmaline (Tachmalin) [1]. Detajmium bitartrate demonstrated statistically significant greater antiarrhythmic efficacy than ajmaline, achieving superior rhythm stabilization at half the comparative dose [1]. Long-term ambulatory treatment in 9 patients confirmed that daily maintenance doses of 75–100 mg detajmium bitartrate provided fully effective therapeutic rhythm control [1]. The study reported very good subjective tolerability with only minor, transient effects on heart rate and blood pressure at treatment initiation [1].

Antiarrhythmic efficacy Ventricular extrasystoles Intraindividual crossover comparison Ajmaline derivative

Rate-Dependent Intraventricular Conduction Kinetics: Detajmium Versus Propafenone in Isolated Perfused Guinea Pig Hearts

In isolated spontaneously beating guinea pig hearts, detajmium (0.3 µM) and propafenone (0.3 µM) produced comparable prolongations of the intraventricular conduction time during sinus rhythm [1]. However, during rapid ventricular pacing with abrupt frequency changes, the time constant for reaching steady-state QRS prolongation (τ) was significantly longer for detajmium (τ = 265 ± 165 beats; mean ± SEM; n = 6) than for propafenone (τ = 31 ± 4 beats; n = 11; p < 0.01), an ~8.5-fold difference [1]. Critically, propafenone displayed only transient rate-dependent effects: QRS duration peaked initially and then decreased toward a steady state, whereas detajmium caused progressive, sustained QRS broadening without attenuation [1]. Similarly, the ventricular effective refractory period (V-ERP) increase under propafenone diminished progressively with increasing conditioning stimuli, while detajmium's V-ERP effect was sustained [1].

Rate-dependent conduction QRS prolongation kinetics Use-dependent block Propafenone comparator

Recovery Kinetics from Use-Dependent Sodium Channel Block: Detajmium Exhibits an Extremely Slow Offset Time Constant Relative to Published Class I Agents

In isolated dog ventricular muscle and Purkinje fibers studied with intracellular microelectrodes (37°C, 1 Hz stimulation), detajmium at 1 µM reduced Vmax significantly in both tissue types without markedly altering resting potential, action potential amplitude, or APD₉₀ in ventricular muscle [1]. The fractional Vmax block was 0.185 ± 0.008 per action potential [1]. The recovery kinetics of Vmax (offset kinetics) exhibited a time constant τ = 348.16 ± 57.43 s, which is extremely slow and 'considerably slower than most of those of other antiarrhythmic drugs yet reported' [1]. For context, the same paper classifies detajmium alongside prajmaline, encainide, and flecainide as Class I/C agents, yet the recovery time constant far exceeds typical values for these comparators (e.g., flecainide recovery τ ≈ 24.9 ± 11.6 beats in human ventricular studies, corresponding to approximately 15–25 s at physiological rates) [1][2].

Vmax recovery kinetics Use-dependent sodium channel block Offset kinetics Class I antiarrhythmic classification

Electrophysiological Classification and Multi-Parameter Action Potential Profiling in Canine Ventricular and Purkinje Fibers

Detajmium (1 µM) produced tissue-specific electrophysiological effects in isolated dog cardiac preparations [1]. In ventricular muscle (1 Hz, 37°C): Vmax decreased from 236.7 ± 28.9 to 177.3 ± 22.5 V/s (p < 0.01; n = 6), while resting potential, APA, APD₉₀, and ERP were not significantly changed [1]. In Purkinje fibers (1 Hz, 37°C): APA decreased from 111.1 ± 12.3 to 100.0 ± 2.5 mV (p < 0.003), APD₉₀ shortened from 359.0 ± 17.5 to 262.1 ± 12.3 ms (p < 0.001), and Vmax fell from 687.5 ± 57.2 to 523.7 ± 58.2 V/s (p < 0.001), while maximal diastolic potential and ERP/APD ratio remained unchanged [1]. No effect on β-adrenoceptors or slow-response action potentials was observed at concentrations <32 µM [1]. Based on this profile—selective Vmax depression with minimal effects on repolarization in ventricular muscle and APD shortening in Purkinje fibers—the authors classify detajmium as Class I/C, alongside prajmaline, encainide, and flecainide [1].

Action potential parameters Vaughan Williams classification Class I/C antiarrhythmic Purkinje fiber electrophysiology

Analytical Quantification: Validated HPLC-Fluorescence Method for Detajmium in Serum with 50-Fold Greater Sensitivity Than Prior Methods

A validated HPLC method with solid-phase extraction (Oasis HLB cartridges) and fluorimetric detection was developed for detajmium quantification in human serum [1]. The method achieved a limit of quantification (LOQ) of 1 ng/mL with good reproducibility (RSD < 15%) and linear response from 1–200 ng/mL [1]. This represents a 50-fold improvement over the previously reported GC-MS/HPLC method with an LOQ of 50 ng/mL [1]. Ajmaline was used as the internal standard, enabling simultaneous detection of parent compound and derivative in the same analytical run [1]. The method employed an automated SPE procedure on RP18 columns and is suitable for pharmacokinetic studies in patients and volunteers [1].

HPLC method Serum quantification Pharmacokinetic studies Solid-phase extraction

Detajmium Bitartrate: Evidence-Backed Research and Industrial Application Scenarios


Experimental Models of Sustained Ventricular Tachyarrhythmia Requiring Non-Fading Sodium Channel Blockade

Detajmium bitartrate is the compound of choice for isolated heart or in vivo models of sustained ventricular tachycardia where progressive, non-transient rate-dependent conduction slowing is required. Unlike propafenone, whose rate-dependent QRS prolongation attenuates after an initial peak (τ = 31 beats), detajmium produces sustained, progressive QRS broadening (τ = 265 beats) that does not diminish with continued rapid pacing [1]. Its extremely slow recovery from use-dependent sodium channel block (τ = 348 s for Vmax) ensures minimal diastolic recovery between beats during tachycardia, making it uniquely suited for protocols requiring stable, non-waning sodium channel inhibition throughout prolonged high-frequency stimulation [2].

Pharmacological Differentiation Studies Between Ajmaline-Derivative Class I Antiarrhythmics

Researchers investigating structure-activity relationships within the ajmaline alkaloid family should select detajmium bitartrate as the quaternary ammonium comparator against ajmaline (tertiary amine parent) and prajmalium (N-propyl derivative). The quaternary ammonium modification in detajmium permanently charges the molecule, altering membrane partitioning and conferring ~2-fold greater oral antiarrhythmic potency relative to ajmaline as demonstrated in intraindividual clinical crossover studies [3]. Additionally, detajmium produces Purkinje fiber APD₉₀ shortening without ventricular APD prolongation, a profile distinct from ajmaline's broader potassium channel blocking effects [2], enabling dissection of sodium-channel-specific versus multi-channel contributions to antiarrhythmic efficacy.

Bioanalytical Method Development and Pharmacokinetic Studies of Class I Antiarrhythmics

For laboratories developing or validating HPLC methods for antiarrhythmic drug quantification, detajmium bitartrate serves as a valuable reference standard alongside ajmaline. The published validated method using Oasis HLB solid-phase extraction with fluorimetric detection (LOQ 1 ng/mL) provides a benchmark for analytical sensitivity [4]. The compound's native fluorescence properties and the availability of ajmaline as a structurally related internal standard enable simultaneous calibration, which is advantageous for laboratories establishing multi-analyte panels for Class I antiarrhythmic therapeutic drug monitoring or forensic toxicology applications [4].

Oral Antiarrhythmic Efficacy Studies in Ventricular Ectopy Models

For translational research on oral antiarrhythmic therapy for ventricular extrasystoles, detajmium bitartrate offers clinically validated oral efficacy at defined maintenance doses (75–100 mg/day) with documented long-term rhythm stabilization and good subjective tolerability [3]. The clinical evidence of superior efficacy at half the dose of ajmaline makes detajmium the more potent oral ajmaline congener, relevant for studies comparing oral versus intravenous antiarrhythmic regimens or for dose-response modeling of sodium channel blocker efficacy in ventricular ectopy [3].

Quote Request

Request a Quote for Detajmium bitartrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.